Cas no 3506-88-5 (3-Benzyl-4-phenylbutan-2-one)
3-Benzyl-4-phenylbutan-2-one structure
Product Name:3-Benzyl-4-phenylbutan-2-one
CAS No:3506-88-5
MF:C17H18O
MW:238.324224948883
CID:44223
PubChem ID:12344865
Update Time:2025-04-18
3-Benzyl-4-phenylbutan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Benzyl-4-phenylbutan-2-one
- 1,1-dibenzylacetone
- 2-Benzyl-1-phenyl-butan-3-on
- 3-benzyl-4-phenyl-2-butanone
- 3-Benzyl-4-phenyl-butan-2-on
- 3-benzyl-4-phenyl-butan-2-one
- di-benzyl acetone
- 2-Butanone,3-benzyl-4-phenyl- (6CI,7CI,8CI)
- 2-Propanone, 1,1-bis(phenylmethyl)-
- SCHEMBL497369
- FT-0656303
- A822518
- 3506-88-5
- DTXSID10492674
- Dibenzylaceton
- AKOS015150949
-
- Inchi: 1S/C17H18O/c1-14(18)17(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
- InChI Key: SKJCWIFHLDWPEO-UHFFFAOYSA-N
- SMILES: O=C(C)C(CC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 238.13600
- Monoisotopic Mass: 238.135765193g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.036
- Boiling Point: 345.9 °C at 760 mmHg
- Flash Point: 141.5 °C
- Refractive Index: 1.558
- PSA: 17.07000
- LogP: 3.67700
3-Benzyl-4-phenylbutan-2-one Customs Data
- HS CODE:2914399090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Benzyl-4-phenylbutan-2-one Related Literature
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Sebastian D. Pike,Mark R. Crimmin,Adrian B. Chaplin Chem. Commun. 2017 53 3615
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Micha? Michalak,Jerzy Wicha Org. Biomol. Chem. 2011 9 3439
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3. CCCXXXVIII.—DibenzylquinaldineWilliam Hobson Mills,Arnold Thomas Akers J. Chem. Soc. Trans. 1925 127 2475
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4. 504. Tautomeric equilibria in 1 : 3(4) : 8-triene-type olefins. An investigation of double-bond interaction through two methylene groupsL. Bateman,J. I. Cunneen,J. A. Lyons J. Chem. Soc. 1951 2290
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5. CCCXXXVII.—The cyanine dyes. Part IX. The mechanism of the condensations of quinaldine alkyliodides in presence of basesWilliam Hobson Mills,Richard Raper J. Chem. Soc. Trans. 1925 127 2466
3506-88-5 (3-Benzyl-4-phenylbutan-2-one) Related Products
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- 2550-27-8(3-Methyl-4-phenylbutan-2-one)
- 1134-87-8(3-Benzyl-2,4-pentanedione)
- 38861-78-8(4-Isobutylacetophenone)
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- 2893-05-2(1-Phenyl-3-methyl-2-butanone)
- 5349-62-2(4-Methyl-1-phenyl-2-pentanone)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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